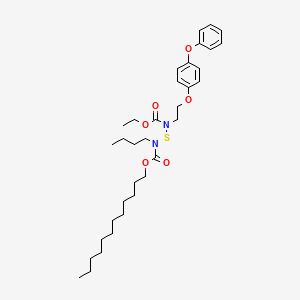
1-Chloro-1-(4-methylphenoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-methylphenoxy)propan-2-one is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated derivative of propanone, featuring a 4-methylphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(4-methylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-methylphenoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 4-methylphenoxyacetic acid.
Reduction: Formation of 1-(4-methylphenoxy)propan-2-ol.
Substitution: Formation of 1-(4-methylphenoxy)propan-2-one derivatives.
Scientific Research Applications
1-Chloro-1-(4-methylphenoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Chloropropan-2-one: A simpler chlorinated propanone without the phenoxy group.
4-Methylphenoxyacetic acid: A related compound with a carboxylic acid group instead of the chlorinated propanone structure.
Uniqueness
1-Chloro-1-(4-methylphenoxy)propan-2-one is unique due to its combination of a chlorinated propanone structure with a 4-methylphenoxy group
Properties
| 114068-15-4 | |
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-chloro-1-(4-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-5-9(6-4-7)13-10(11)8(2)12/h3-6,10H,1-2H3 |
InChI Key |
MJEXYZDGVCNNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)


![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
